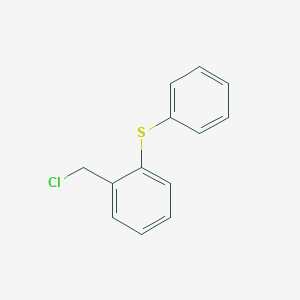

2-(Phenylthio)benzyl chloride

Beschreibung

2-(2-Methylphenoxymethyl)benzyl chloride (CAS 156489-68-8) is an aromatic organic compound featuring a benzyl chloride backbone substituted with a 2-methylphenoxymethyl group. Its molecular formula is C₁₅H₁₅ClO, with a molecular weight of 246.73 g/mol . Structurally, the chlorine atom is attached to the benzyl carbon, while the phenoxymethyl group introduces steric bulk and modulates reactivity.

Eigenschaften

CAS-Nummer |

1527-15-7 |

|---|---|

Molekularformel |

C13H11ClS |

Molekulargewicht |

234.74 g/mol |

IUPAC-Name |

1-(chloromethyl)-2-phenylsulfanylbenzene |

InChI |

InChI=1S/C13H11ClS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 |

InChI-Schlüssel |

COLPCCMCYYQDPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2CCl |

Kanonische SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2CCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Target Compound: 2-(2-Methylphenoxymethyl)benzyl Chloride

- Molecular Formula : C₁₅H₁₅ClO

- Molecular Weight : 246.73 g/mol

- Key Features: Benzyl chloride core + 2-methylphenoxymethyl substituent.

Comparable Compound: 2-Methylbenzyl Chloride (CAS 552-45-4)

- Molecular Formula : C₈H₉Cl

- Molecular Weight : 140.61 g/mol

- Key Features : Simpler structure with a methyl group attached to the benzyl ring.

Structural Implications :

- The phenoxymethyl group in 2-(2-Methylphenoxymethyl)benzyl chloride introduces enhanced steric hindrance and electronic effects compared to 2-Methylbenzyl chloride. This difference impacts reactivity and applications.

Physicochemical Properties

Key Observations :

Boiling Point: The bulkier phenoxymethyl group in 2-(2-Methylphenoxymethyl)benzyl chloride raises its boiling point significantly compared to 2-Methylbenzyl chloride.

Reactivity: The simpler structure of 2-Methylbenzyl chloride allows faster nucleophilic substitutions, whereas steric hindrance in 2-(2-Methylphenoxymethyl)benzyl chloride may require harsher reaction conditions.

Lipophilicity: The higher logP (4.1) of 2-(2-Methylphenoxymethyl)benzyl chloride suggests greater membrane permeability, advantageous in pharmaceutical intermediate synthesis .

Functional Group Impact :

- The ether linkage (C-O-C) in 2-(2-Methylphenoxymethyl)benzyl chloride enhances stability against hydrolysis compared to thioether or ester analogs, broadening its utility in acidic/basic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(phenylthio)benzyl chloride in academic research?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation reactions. For example, 2-(phenylthio)acetyl chloride derivatives can react with aromatic amines (e.g., 4-benzylaniline) in the presence of a base like DIPEA to form amides. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to achieve yields >40%, as demonstrated in the synthesis of N-(4-benzylphenyl)-2-(phenylthio)acetamide . Alternative routes may use chlorinating agents like SnCl₄ for cyclization reactions to form heterocyclic compounds .

Q. Which spectroscopic techniques are essential for characterizing 2-(phenylthio)benzyl chloride and its derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and purity. For example, ¹H NMR of N-(4-benzylphenyl)-2-(phenylthio)acetamide shows distinct peaks at δ 10.09 (amide NH) and δ 3.88/3.83 (benzyl CH₂ groups) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1258 for C₂₁H₂₀NOS) .

- Melting Point Analysis : Used to assess crystallinity and purity (e.g., 136.0–136.3°C for ST59) .

Q. How should researchers handle stability issues of 2-(phenylthio)benzyl chloride during storage?

- Methodological Answer : The compound is moisture-sensitive due to its chloride group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic NMR or TLC. Structural analogs like benzyl chloride are prone to hydrolysis, forming benzyl alcohol or HCl .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report exact reagent ratios, reaction times, and purification methods (e.g., column chromatography gradients).

- Include spectral data for novel compounds in the main text or supplementary materials.

- For known compounds, cite literature confirming identity (e.g., CAS numbers, prior NMR data) .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for 2-(phenylthio)benzyl chloride derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst Loading : SnCl₄ vs. AlCl₃ in cyclization reactions (e.g., 3,4-dihydrobenzothiopyran synthesis) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.

- Purity of Starting Materials : Impurities in 2-(phenylthio)acetyl chloride can reduce yields by >20% .

Q. How to design experiments to assess the carcinogenic potential of 2-(phenylthio)benzyl chloride?

- Methodological Answer :

- Structural Analogs : Compare toxicity data for benzyl chloride (Group 2A carcinogen) and benzotrichloride (sufficient animal evidence) .

- In Vitro Assays : Test mutagenicity via Ames test or micronucleus assay.

- In Vivo Models : Use rodent studies with controlled exposure levels, monitoring tumor incidence over 18–24 months .

Q. What factors influence the choice of Lewis acid catalysts in Friedel-Crafts-type reactions involving 2-(phenylthio)benzyl chloride?

- Methodological Answer :

- Reactivity : SnCl₄ is more electrophilic than AlCl₃, favoring faster activation of acyl chlorides .

- Moisture Sensitivity : AlCl₃ requires anhydrous conditions, while SnCl₄ tolerates trace moisture better.

- Substrate Compatibility : Bulky substituents (e.g., phenylthio groups) may sterically hinder AlCl₃ coordination .

Q. How to analyze conflicting NMR data when characterizing novel derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., aromatic protons in ST59) .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks.

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.